REACTION_SMILES
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[CH2:5]([O:6][C:8](=[O:7])[C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH3:14].[CH3:28][CH2:29][OH:30].[CH3:2][CH2:3][O-:4].[F:15][C:16]([c:17]1[cH:18][c:19]([C:23]([CH3:24])=[O:25])[cH:20][cH:21][cH:22]1)([F:26])[F:27].[Na+:1]>>[CH2:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[C:23]([c:19]1[cH:18][c:17]([C:16]([F:15])([F:26])[F:27])[cH:22][cH:21][cH:20]1)=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)CC(=O)c1cccc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |